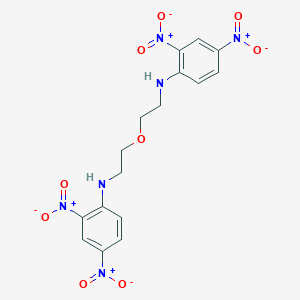
N,N'-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) is an organic compound characterized by its complex molecular structure. This compound is known for its unique properties and potential applications in various scientific fields. It is composed of two 2,4-dinitroaniline groups connected by an oxybis(ethane-2,1-diyl) linker.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) typically involves a multi-step process. One common method includes the reaction of 2,4-dinitroaniline with a suitable bis(alkylating) agent, such as oxybis(ethane-2,1-diyl) dichloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products
Reduction: The major product would be N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-diaminoaniline).
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
科学的研究の応用
N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The oxybis(ethane-2,1-diyl) linker provides structural stability and influences the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
N,N’-(Oxybis(ethane-2,1-diyl))bis(2-bromoacetamide): Similar linker but different functional groups.
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Similar linker but different substituents.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Similar linker but different functional groups.
Uniqueness
N,N’-(Oxybis(ethane-2,1-diyl))bis(2,4-dinitroaniline) is unique due to the presence of two 2,4-dinitroaniline groups, which impart distinct chemical and physical properties. The combination of the oxybis(ethane-2,1-diyl) linker with the nitro groups makes it particularly interesting for various applications in research and industry.
特性
分子式 |
C16H16N6O9 |
|---|---|
分子量 |
436.33 g/mol |
IUPAC名 |
N-[2-[2-(2,4-dinitroanilino)ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H16N6O9/c23-19(24)11-1-3-13(15(9-11)21(27)28)17-5-7-31-8-6-18-14-4-2-12(20(25)26)10-16(14)22(29)30/h1-4,9-10,17-18H,5-8H2 |
InChIキー |
XFPKCJVNHLEHJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
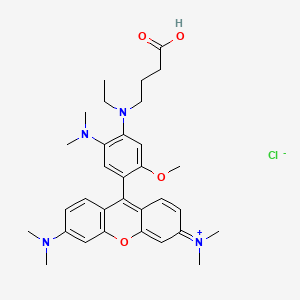
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)


![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
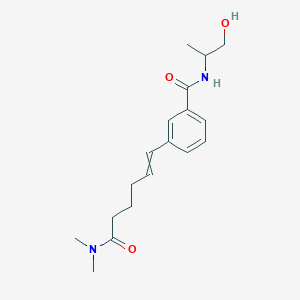
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)

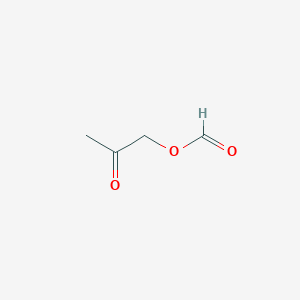
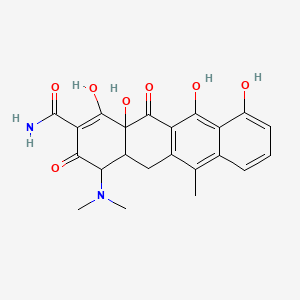

![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
